
10-Nonyl-10H-phenoxarsinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Nonyl-10H-phenoxarsinine is a chemical compound known for its unique structure and properties. It belongs to the class of organoarsenic compounds, which are characterized by the presence of arsenic atoms bonded to carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Nonyl-10H-phenoxarsinine typically involves the reaction of phenoxarsine with nonyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
10-Nonyl-10H-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of arsenic oxides.
Reduction: Formation of lower oxidation state arsenic compounds.
Substitution: Formation of substituted phenoxarsine derivatives.
Applications De Recherche Scientifique
10-Nonyl-10H-phenoxarsinine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of 10-Nonyl-10H-phenoxarsinine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved include the inhibition of key metabolic enzymes and the induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
10,10’-Oxydiphenoxarsine: Similar structure but with an oxygen bridge between two phenoxarsine units.
Phenoxarsine oxide: Contains an oxygen atom bonded to the arsenic atom.
Nonylphenol: Similar nonyl group but lacks the arsenic atom.
Uniqueness
10-Nonyl-10H-phenoxarsinine is unique due to the presence of both a nonyl group and an arsenic atom in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propriétés
Numéro CAS |
55369-41-0 |
|---|---|
Formule moléculaire |
C21H27AsO |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
10-nonylphenoxarsinine |
InChI |
InChI=1S/C21H27AsO/c1-2-3-4-5-6-7-12-17-22-18-13-8-10-15-20(18)23-21-16-11-9-14-19(21)22/h8-11,13-16H,2-7,12,17H2,1H3 |
Clé InChI |
ANRBWVPFJFNFGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC[As]1C2=CC=CC=C2OC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
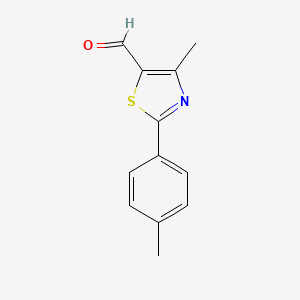
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
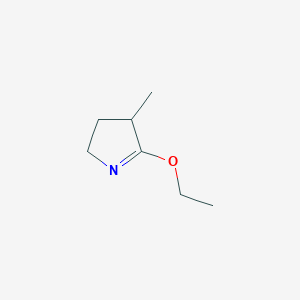
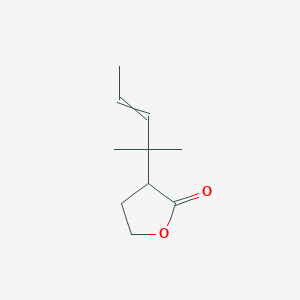

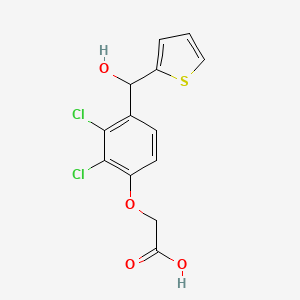
![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
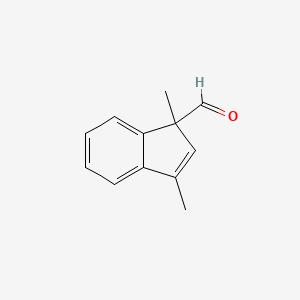
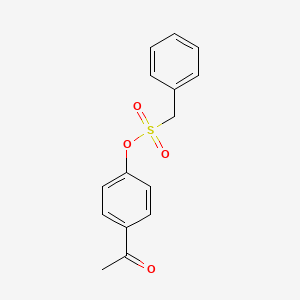
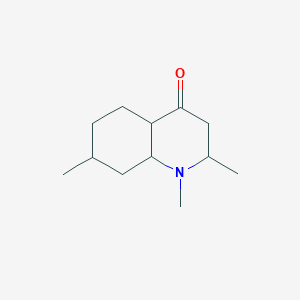
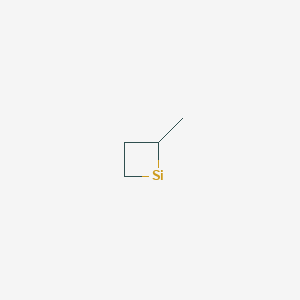
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
